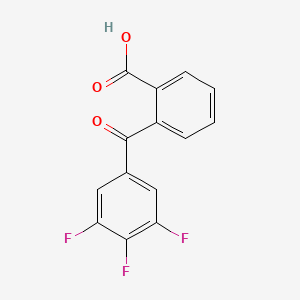

2-(3,4,5-Trifluorobenzoyl)benzoic acid

Description

Properties

IUPAC Name |

2-(3,4,5-trifluorobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3O3/c15-10-5-7(6-11(16)12(10)17)13(18)8-3-1-2-4-9(8)14(19)20/h1-6H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSCYMAHNNBKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorobenzoyl)benzoic acid typically involves the following steps:

Starting Material: The process begins with the selection of appropriate starting materials, such as 3,4,5-trifluorobenzoyl chloride and benzoic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene, and catalysts such as aluminum chloride may be used to facilitate the reaction.

Reaction Mechanism: The reaction proceeds through an acylation mechanism, where the benzoyl chloride reacts with the benzoic acid to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorobenzoyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The fluorine atoms on the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted benzoyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Agents:

One of the prominent applications of 2-(3,4,5-trifluorobenzoyl)benzoic acid is in the synthesis of quinolone derivatives, which exhibit strong antibacterial properties. The compound serves as a crucial intermediate in the cycloaracylation process to produce quinolonecarboxylic acids, which are known for their potent antibacterial action against various pathogens .

Cancer Treatment:

The compound has also been explored for its potential use in anticancer therapies. It acts as a synthetic building block for dibenzoate esters that function as anticancer drugs. The introduction of trifluoromethyl groups enhances the bioactivity and selectivity of these compounds against cancer cells .

Organic Synthesis

Building Block for Complex Molecules:

this compound is utilized as a versatile building block in organic synthesis. Its fluorinated structure allows for the development of various derivatives that are essential in medicinal chemistry and materials science. The compound can be employed in C-H activation reactions, where it acts as a transient directing group, facilitating the formation of complex organic molecules .

Synthesis of Functionalized Compounds:

The compound is also involved in the synthesis of functionalized thiazole derivatives and other heterocycles that have applications in drug discovery. For instance, it has been used to synthesize amino acid-derived thiazole compounds that show promise in overcoming drug resistance in cancer treatments .

Material Science

Fluorinated Polymers:

In material science, this compound is investigated for its potential role in developing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials can be utilized in various applications ranging from coatings to electronic components.

Case Studies

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorobenzoyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3,4,5-trifluorobenzoyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substitution patterns, physicochemical properties, and applications.

Structural Analogs with Fluorine Substitutions

3-Methoxy-2,4,5-trifluorobenzoic Acid (CAS 112811-65-1) Structure: Differs by replacing the benzoyl group with a methoxy (-OCH₃) substituent at the 3-position. Impact: The methoxy group introduces electron-donating effects, reducing acidity compared to the electron-withdrawing trifluorobenzoyl group in the target compound. This likely decreases its reactivity in esterification or coupling reactions . Application: Used as an intermediate in synthesizing moxifloxacin impurities, highlighting its role in fluoroquinolone antibiotic production .

3-Methyl-2,4,5-trifluorobenzoic Acid (CAS 112822-85-2)

- Structure : Features a methyl (-CH₃) group at the 3-position instead of the benzoyl group.

- Impact : The methyl group increases steric hindrance and lipophilicity but lacks the electron-withdrawing character of the benzoyl moiety. This may reduce its utility in reactions requiring electrophilic activation .

3,4,5-Trifluorophenylacetic Acid (CAS 209991-62-8)

- Structure : Replaces the benzoic acid backbone with phenylacetic acid (CH₂COOH linkage).

- Impact : The acetic acid chain enhances flexibility and alters solubility. The pKa of the carboxylic acid group is likely higher than that of benzoic acid derivatives due to reduced aromatic conjugation .

Physicochemical Properties

The table below summarizes inferred properties based on structural comparisons:

Challenges and Limitations

- Synthesis Complexity: Introducing three fluorine atoms requires specialized fluorination techniques, increasing production costs compared to non-fluorinated analogs .

- Solubility Issues : High lipophilicity from the trifluorobenzoyl group may necessitate formulation aids for drug delivery, unlike more polar analogs like 3-methoxy derivatives .

Biological Activity

2-(3,4,5-Trifluorobenzoyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its interaction with various biological systems, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFO

- Molecular Weight : 324.26 g/mol

- CAS Number : 4-(4-Biphenyl)-4-hydroxy-1-iso-propylpiperidine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with proteins and enzymes involved in critical biochemical pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.

- Modulation of Protein Interactions : It can alter the binding affinity of proteins involved in drug transport and metabolism.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- A notable study demonstrated that it increased intracellular concentrations of chemotherapeutic agents in drug-resistant cell lines, suggesting potential use as a chemosensitizer.

-

Anti-inflammatory Effects :

- Experimental models indicate that the compound may reduce inflammation markers in vivo, hinting at potential applications in treating inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary assays suggest that it possesses antimicrobial properties against certain bacterial strains, although further studies are needed to confirm these findings.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was shown to induce apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspase-9.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Case Study 2: Anti-inflammatory Effects

In a rat model of acute inflammation induced by carrageenan, treatment with this compound significantly reduced paw edema compared to the control group. The anti-inflammatory effect was comparable to that of indomethacin, a standard anti-inflammatory drug.

| Time (hours) | Paw Edema (mm) Control | Paw Edema (mm) Treated |

|---|---|---|

| 1 | 8 | 6 |

| 3 | 10 | 7 |

| 6 | 12 | 8 |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(3,4,5-Trifluorobenzoyl)benzoic acid, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling trifluorobenzoyl chloride with benzoic acid derivatives. For example, fluorinated benzoic acids can be converted to acid chlorides using thionyl chloride, followed by reaction with potassium fluoride (KF) in tetramethylene sulfone (TMSO₂) to introduce fluorine substituents . Temperature control (e.g., maintaining 65–67°C for optimal reactivity) and catalyst selection (e.g., Lewis acids) significantly impact yield. Side reactions, such as hydrolysis of intermediates, require anhydrous conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features?

- Methodological Answer :

- NMR : NMR is critical for identifying fluorine environments, with chemical shifts between -60 to -70 ppm typical for trifluoromethyl groups .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing intensity data and resolving hydrogen atom positions. ORTEP-III visualizes thermal ellipsoids to assess molecular geometry .

- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and hydrogen-bonded O-H stretches (~2500–3000 cm⁻¹) confirm functional groups .

Q. How can purification processes be optimized to achieve high chemical purity?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF or acetonitrile) removes unreacted starting materials. Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product. Purity (>95%) is verified via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do fluorine substituents influence hydrogen bonding and crystal packing?

- Methodological Answer : Fluorine’s electronegativity directs hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s rules) reveals chains (C(7) motifs) or rings (R₂²(8)) formed via O-H···O/F interactions. The trifluoromethyl group’s steric bulk disrupts planar packing, leading to herringbone arrangements in crystals. Computational tools like Mercury validate these patterns .

Q. What strategies resolve discrepancies between crystallographic data and computational models?

- Methodological Answer : Discrepancies in bond lengths/angles arise from dynamic disorder or twinning. SHELXL’s TWIN and BASF commands model twinned data. Density Functional Theory (DFT) optimizes geometries for comparison with experimental data. Residual density maps identify misplaced atoms .

Q. How does the electronic effect of trifluoromethyl groups influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing nature of -CF₃ activates the carbonyl toward nucleophilic attack. Hammett constants (σₚ = 0.54 for -CF₃) quantify this effect. Kinetic studies (e.g., monitoring esterification rates with methanol) show accelerated acyl transfer compared to non-fluorinated analogs .

Q. How can graph set analysis categorize hydrogen-bonding motifs in fluorinated benzoic acids?

- Methodological Answer : Etter’s graph theory assigns descriptors (e.g., D(2), R₂²(8)) to hydrogen-bonded networks. Software like CrystalExplorer generates interaction diagrams, while PLATON validates symmetry operations. For this compound, intermolecular O-H···O bonds form infinite chains (C(7) motif), stabilized by F···H-C interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.